1-tert-Butyl-3-nitrobenzene
Overview
Description
1-tert-Butyl-3-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzene, where a tert-butyl group and a nitro group are substituted at the 1 and 3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
The primary targets of 1-tert-Butyl-3-nitrobenzene Nitrobenzene compounds are generally known to interact with various enzymes and proteins within biological systems .
Mode of Action
The exact mode of action of This compound Nitrobenzene compounds, in general, are known to undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by This compound Nitrobenzene compounds are known to participate in various biochemical reactions, including nitration and reduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s bioavailability would depend on these properties, which are influenced by factors such as its molecular weight (179.22 g/mol), density (1.067 g/cm³), boiling point (238.6°C), and solubility in organic solvents .
Result of Action
The molecular and cellular effects of This compound Nitrobenzene compounds are generally known to cause cellular changes due to their reactivity .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, it should be stored away from fire sources and high-temperature environments to avoid combustion . Also, direct contact with skin and eyes should be avoided, and proper ventilation should be ensured during its use .
Preparation Methods
1-tert-Butyl-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of tert-butylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various metal catalysts.
Scientific Research Applications
1-tert-Butyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of materials such as polymers and resins.
Chemical Research: It is employed in studies involving electrophilic aromatic substitution and other reaction mechanisms.
Comparison with Similar Compounds
1-tert-Butyl-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-methyl-3-nitrobenzene: Similar to this compound but with a methyl group instead of a tert-butyl group.
1-chloro-3-nitrobenzene: Contains a chlorine atom instead of a tert-butyl group.
The uniqueness of this compound lies in the combination of the bulky tert-butyl group and the strong electron-withdrawing nitro group, which together influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-tert-butyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDQLBHUZNPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177699 | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23132-52-7 | |
Record name | 1-(1,1-Dimethylethyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23132-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TERT-BUTYL-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY7G84T4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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